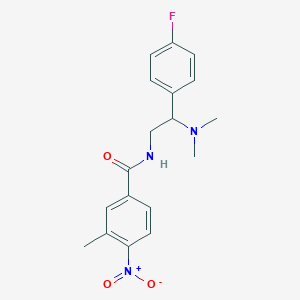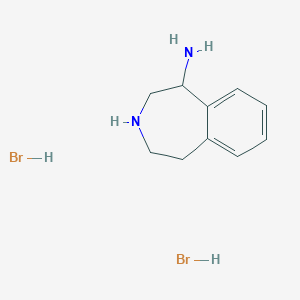
1-(4-(benzylsulfonyl)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(benzylsulfonyl)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone, also known as BZPE, is a chemical compound that has been gaining attention in the scientific community due to its potential therapeutic applications. BZPE is a small molecule that has shown promising results in various preclinical studies for the treatment of several diseases.
科学的研究の応用
Anticancer Activity
1-(4-(benzylsulfonyl)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone has been used as a starting material for synthesizing novel sulfones with biologically active moieties. These derivatives have shown in vitro anticancer activity against breast cancer cell lines (MCF7), highlighting their potential for developing new anticancer agents (Bashandy et al., 2011).
Antimicrobial Evaluation
The compound also serves as a precursor in the synthesis of novel pyrazolopyrimidines incorporating mono- and diphenylsulfonyl groups. Some of these derivatives have exhibited antimicrobial activities exceeding that of reference drugs, indicating the compound's utility in developing new antimicrobial agents (Alsaedi et al., 2019).
Synthesis of Heterocycles with Antimicrobial Properties
Research has explored the synthesis of new heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole, treated with 4-acetyl benzene sulfonyl chloride among others, to furnish compounds with potential antimicrobial properties (El‐Emary et al., 2002).
Electrochemical Synthesis of Derivatives
Electrochemical synthesis involving this compound has been reported, leading to the production of new mono and di-substituted hydroquinone and benzoquinone derivatives. This method presents an efficient way to create compounds with potential biological activities (Nematollahi et al., 2014).
特性
IUPAC Name |
1-(4-benzylsulfonylpiperidin-1-yl)-2-pyrazol-1-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c21-17(13-20-10-4-9-18-20)19-11-7-16(8-12-19)24(22,23)14-15-5-2-1-3-6-15/h1-6,9-10,16H,7-8,11-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSSBGPHYRKOCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)C(=O)CN3C=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-(3-butyl-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h] purin-8-yl)benzoate](/img/structure/B2399268.png)
![4,5,6,7-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2399270.png)
![N-(benzo[d]thiazol-2-yl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2399273.png)
![9-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2399274.png)


![methyl 6-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2399279.png)






